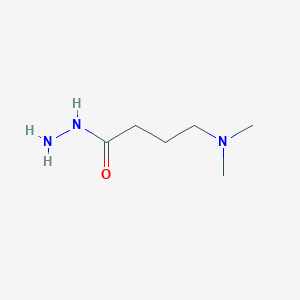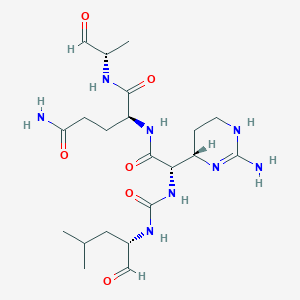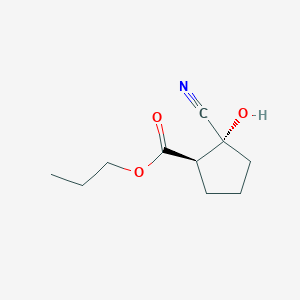
4-(Dimethylamino)butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)butanehydrazide is an organic compound with the molecular formula C6H15N3O. It contains a dimethylamino group and a hydrazide functional group, making it a versatile compound in organic synthesis and various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)butanehydrazide typically involves the reaction of 4-(dimethylamino)butyric acid with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the product through distillation or crystallization to achieve high purity levels required for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)butanehydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various hydrazones, oxides, and substituted derivatives, which have significant applications in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)butanehydrazide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)butanehydrazide involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in nucleophilic substitution reactions. The hydrazide group can form stable complexes with metal ions, which is useful in catalysis and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)pyridine
- 4-(Dimethylamino)benzaldehyde
Uniqueness
4-(Dimethylamino)butanehydrazide is unique due to its combination of a dimethylamino group and a hydrazide group, which provides it with distinct reactivity and versatility in various chemical reactions. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
5471-47-6 |
|---|---|
Molekularformel |
C6H15N3O |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
4-(dimethylamino)butanehydrazide |
InChI |
InChI=1S/C6H15N3O/c1-9(2)5-3-4-6(10)8-7/h3-5,7H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
QPUJCLUGJDOBBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
